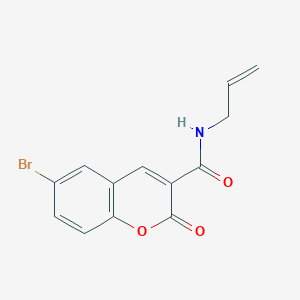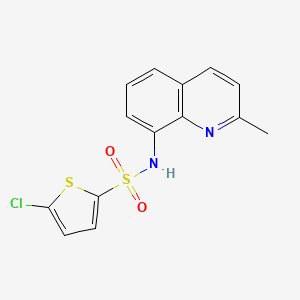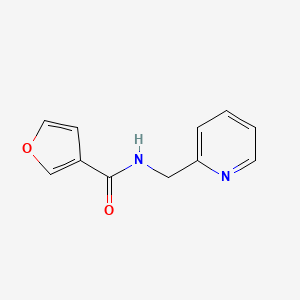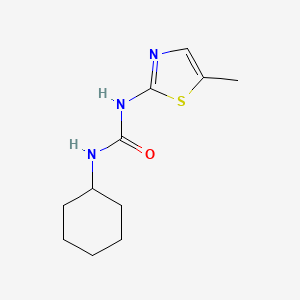
Azocan-1-yl(quinoxalin-6-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azocan-1-yl(quinoxalin-6-yl)methanone, also known as AQM, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. AQM has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further study.
Wirkmechanismus
The mechanism of action of Azocan-1-yl(quinoxalin-6-yl)methanone is not yet fully understood, but it is believed to involve the binding of this compound to specific targets in biological systems. One proposed mechanism involves the binding of this compound to metal ions, which can then lead to the generation of reactive oxygen species that can cause damage to cellular components.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to have antioxidant properties, as well as the ability to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of Azocan-1-yl(quinoxalin-6-yl)methanone is its ability to act as a fluorescent probe for the detection of metal ions, making it a valuable tool for studying metal ion homeostasis in biological systems. However, this compound has limitations in terms of its stability and solubility, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are many potential future directions for the study of Azocan-1-yl(quinoxalin-6-yl)methanone. One area of focus could be the development of more stable and soluble derivatives of this compound for use in experimental settings. Another area of focus could be the development of this compound-based therapeutics for the treatment of cancer and other diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of study.
Synthesemethoden
The synthesis of Azocan-1-yl(quinoxalin-6-yl)methanone can be achieved through a multi-step process involving the reaction of quinoxaline with a variety of reagents. One such method involves the reaction of quinoxaline with 2-methyl-2-oxazoline in the presence of a catalyst to yield the intermediate 2-(quinoxalin-6-yl)oxazoline, which can then be reacted with an azide to yield this compound.
Wissenschaftliche Forschungsanwendungen
Azocan-1-yl(quinoxalin-6-yl)methanone has been found to have a wide range of potential applications in scientific research. One area of focus has been its use as a fluorescent probe for the detection of metal ions in biological systems. This compound has also been studied for its potential use as a photosensitizer in photodynamic therapy, a treatment for cancer that involves the use of light to activate a photosensitizing agent.
Eigenschaften
IUPAC Name |
azocan-1-yl(quinoxalin-6-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c20-16(19-10-4-2-1-3-5-11-19)13-6-7-14-15(12-13)18-9-8-17-14/h6-9,12H,1-5,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQIQSVPRIHGRNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C(=O)C2=CC3=NC=CN=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[2-(2,5-Dichloroanilino)-2-oxoethyl] 3-bromobenzoate](/img/structure/B7468870.png)




![5-Isoxazolecarboxamide, 3-(4-methoxyphenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-](/img/structure/B7468902.png)

![N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ylpyridine-2-carboxamide](/img/structure/B7468911.png)

![1h-Pyrazolo[3,4-b]pyridine,3-(1-piperidinylsulfonyl)-](/img/structure/B7468938.png)